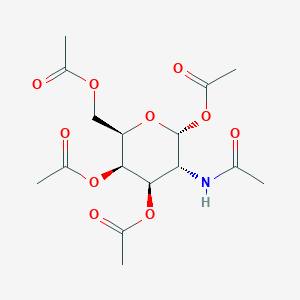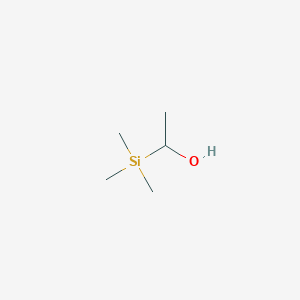![molecular formula C8H7N3O B077207 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 10554-54-8](/img/structure/B77207.png)
1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone is a compound that has gained significant attention in recent years due to its potential application in scientific research. It is a heterocyclic compound that has a triazole and pyridine ring fused together, making it a unique and interesting molecule.
Mecanismo De Acción
The mechanism of action of 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone is not fully understood, but it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, sleep, and seizure activity. The compound is thought to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission and the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone have been studied extensively. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, as well as anticancer properties. Additionally, it has been found to have an effect on the levels of certain neurotransmitters in the brain, including GABA and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone in lab experiments is its relatively simple synthesis method. Additionally, its unique structure and potential applications make it an interesting compound to study. However, limitations include the fact that its mechanism of action is not fully understood and that further research is needed to determine its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone. One area of interest is the development of drugs based on the compound for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, exploring the potential uses of the compound in other areas of research, such as materials science, could also be an interesting avenue for future research.
Conclusion:
In conclusion, 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone is a unique and interesting compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to have anticonvulsant, anxiolytic, and sedative effects, as well as anticancer properties. Further research is needed to fully understand its mechanism of action and potential side effects, but the compound shows promise for the development of drugs to treat various neurological disorders and cancer.
Métodos De Síntesis
The synthesis of 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone can be achieved by the reaction of 3-amino-1,2,4-triazole with 3-bromopyridine in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a promising compound for the development of drugs to treat various neurological disorders. Additionally, it has been found to have anticancer properties, which could be explored further for the development of new cancer treatments.
Propiedades
Número CAS |
10554-54-8 |
|---|---|
Nombre del producto |
1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone |
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-(triazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)8-7-4-2-3-5-11(7)10-9-8/h2-5H,1H3 |
Clave InChI |
WZJLBXJWTKEZFW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C=CC=CN2N=N1 |
SMILES canónico |
CC(=O)C1=C2C=CC=CN2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




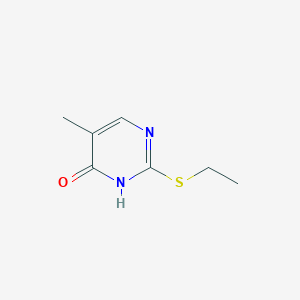
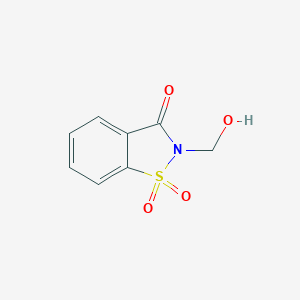
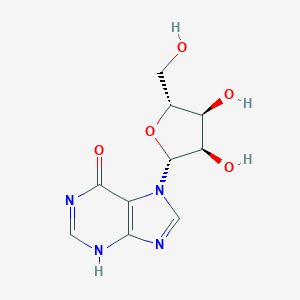
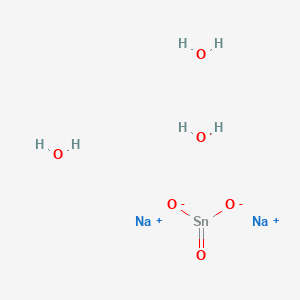




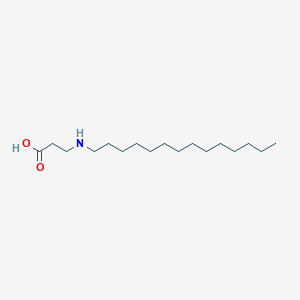
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)

